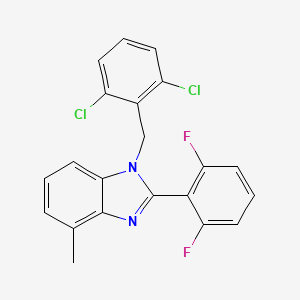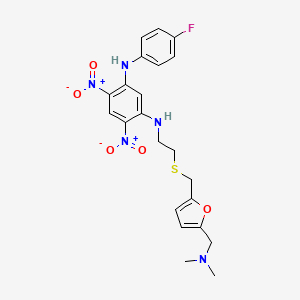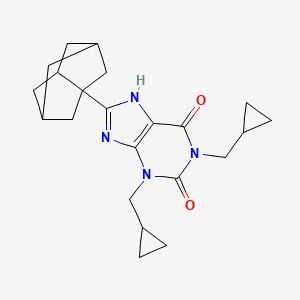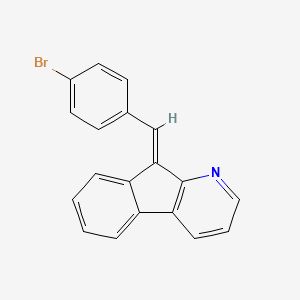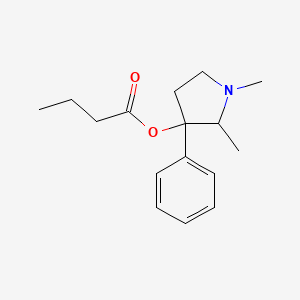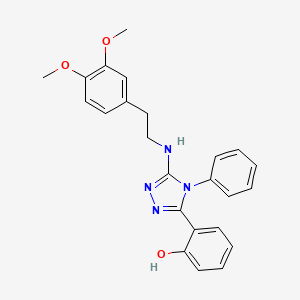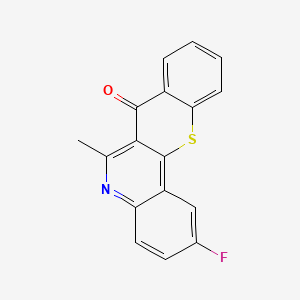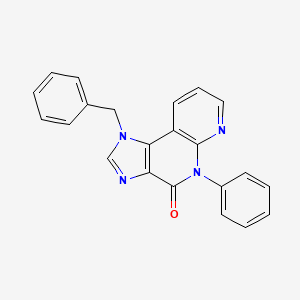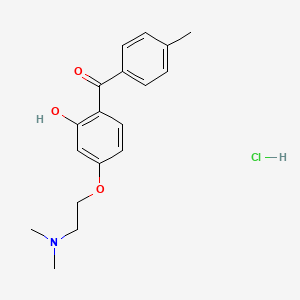
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group, an ethoxy group, a hydroxyphenyl group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylacetophenone with 2-(dimethylamino)ethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for versatility in various manufacturing processes.
作用機序
The mechanism of action of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
- (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-chlorophenyl) ketone hydrochloride
- (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-fluorophenyl) ketone hydrochloride
- (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-bromophenyl) ketone hydrochloride
Uniqueness
(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) (4-methylphenyl) ketone hydrochloride is unique due to the presence of the methyl group on the phenyl ring. This structural feature can influence its reactivity and interaction with molecular targets, making it distinct from similar compounds with different substituents on the phenyl ring.
特性
CAS番号 |
83803-92-3 |
|---|---|
分子式 |
C18H22ClNO3 |
分子量 |
335.8 g/mol |
IUPAC名 |
[4-[2-(dimethylamino)ethoxy]-2-hydroxyphenyl]-(4-methylphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C18H21NO3.ClH/c1-13-4-6-14(7-5-13)18(21)16-9-8-15(12-17(16)20)22-11-10-19(2)3;/h4-9,12,20H,10-11H2,1-3H3;1H |
InChIキー |
AMQCNBFKHKJOIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCN(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


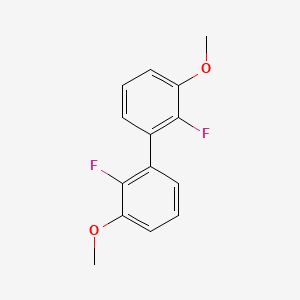
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
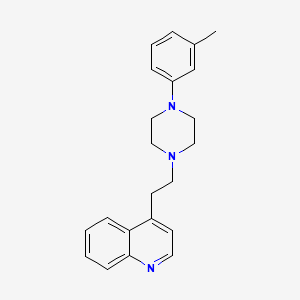
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
